An In-depth Technical Guide to the Chemical Properties and Reactivity of Octenyl Succinic Anhydride (OSA)
An In-depth Technical Guide to the Chemical Properties and Reactivity of Octenyl Succinic Anhydride (OSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octenyl Succinic Anhydride (B1165640) (OSA) is a versatile bifunctional chemical intermediate widely utilized for the hydrophobic modification of polymers and other molecules. Structurally, it consists of a hydrophilic succinic anhydride head and a hydrophobic C8 octenyl tail, lending an amphiphilic character to the molecules it modifies. This unique property is central to its extensive applications, ranging from a widely used food additive for starch modification to an essential reagent in the pharmaceutical industry for creating advanced drug delivery systems.[1][2]
The reactivity of OSA is dominated by two key features: the electrophilic succinic anhydride ring and the nucleophilic carbon-carbon double bond in the octenyl chain.[3] The anhydride group readily reacts with nucleophiles such as hydroxyl and amine groups, forming stable ester or amide linkages, respectively. This reaction is the foundation for its most common use: the esterification of natural polysaccharides like starch, inulin, and hyaluronic acid.[4][5][6] Such modifications transform hydrophilic biopolymers into amphiphilic materials with valuable emulsifying, encapsulating, and stabilizing properties.[1][7] For drug development professionals, OSA-modified biopolymers are of particular interest for formulating nanogels, controlling drug release, and enhancing the bioavailability of therapeutic agents.[2][6] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations of OSA.
Chemical and Physical Properties
Octenyl succinic anhydride is typically a clear, viscous liquid. Its physical and chemical properties are summarized in the table below, compiled from various chemical databases and supplier specifications.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₁₈O₃ | [2][8][9] |
| Molecular Weight | 210.27 g/mol | [8][9][10] |
| CAS Number | 26680-54-6 (mixture of isomers) | [8][11] |
| Appearance | Colorless to pale yellow viscous liquid | - |
| Density | ~1.0 g/mL at 25 °C | [12][13] |
| Melting Point | 8-12 °C | [12][13] |
| Boiling Point | 168 °C at 10 mm Hg | [12][13] |
| Solubility | Soluble in DMSO (≥ 250 mg/mL), ethanol; sparingly soluble in water | [4][8][14] |
| Refractive Index (n²⁰/D) | ~1.4694 | [13] |
Chemical Reactivity
The utility of OSA stems from its bifunctional nature, allowing for a range of chemical transformations at both the anhydride ring and the octenyl chain.[3]
Reactions of the Succinic Anhydride Ring
The succinic anhydride ring is highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its use as a modifying agent. The general mechanism involves the opening of the anhydride ring to form a succinic acid mono-ester or mono-amide derivative.
-
Esterification (Reaction with Alcohols) : This is the most significant reaction of OSA, particularly with the hydroxyl groups of polysaccharides.[3] The reaction is typically conducted in an aqueous slurry under slightly alkaline conditions (pH 8-9).[15][16] The alkaline environment deprotonates a portion of the hydroxyl groups on the polymer backbone, increasing their nucleophilicity to attack the anhydride ring. This process introduces a hydrophobic octenyl "tail" and a hydrophilic carboxylate "head" onto the polymer, creating a powerful amphiphilic macromolecule.[17] This is the core reaction in the production of OSA-modified starch, a widely used food emulsifier, and is increasingly applied to other biopolymers like hyaluronic acid for drug delivery applications.[1][6]
-
Amidation (Reaction with Amines) : OSA reacts readily with primary and secondary amines to form the corresponding amides. This reaction proceeds similarly to esterification, with the amine's lone pair of electrons acting as the nucleophile. The resulting product is a succinamic acid derivative. This reactivity allows for the conjugation of OSA to proteins, peptides, or amine-functionalized polymers, providing a route to create novel biomaterials.
-
Hydrolysis (Reaction with Water) : The anhydride ring can be slowly hydrolyzed by water to form the corresponding dicarboxylic acid, octenyl succinic acid. While this is often a competing side reaction during the esterification of polysaccharides in aqueous media, it is generally slower than the reaction with stronger nucleophiles like alcohols under alkaline conditions.[18] The rate of hydrolysis is dependent on pH and temperature.
Reactions of the Octenyl Chain
The carbon-carbon double bond in the octenyl side chain offers a second site for chemical modification.[3] It can undergo typical alkene addition reactions, including:
-
Hydrogenation : The double bond can be reduced to a single bond using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, resulting in octyl succinic anhydride.
-
Halogenation : Addition of halogens (e.g., Br₂, Cl₂) across the double bond.
-
Epoxidation : Reaction with peroxy acids to form an epoxide ring.
These reactions allow for further functionalization of the hydrophobic tail, enabling the synthesis of more complex derivatives tailored for specific applications.[3]
Application in Biopolymer Modification for Drug Development
The modification of hydrophilic biopolymers with OSA is a powerful strategy in drug development. The resulting amphiphilic polymers can self-assemble in aqueous environments to form micelles or nanogels, which are excellent vehicles for encapsulating poorly water-soluble drugs.[6][7]
OSA-modified hyaluronic acid (OSA-HA), for example, has been shown to self-assemble into nanogels that can efficiently encapsulate antimicrobial peptides, reducing their cytotoxicity while maintaining their therapeutic effect.[6] The hydrophobic core of the nanogel serves as a reservoir for lipophilic drugs, while the hydrophilic shell, composed of the original polymer backbone, ensures compatibility and stability in aqueous physiological environments. This approach enhances drug solubility, protects the therapeutic agent from degradation, and can facilitate controlled or targeted release.[2][6]
Experimental Protocols
Synthesis of OSA-Modified Starch
This protocol is a representative method for the esterification of starch with OSA in an aqueous medium, based on common laboratory procedures.[16][17][19]
Methodology:
-
Starch Slurry Preparation : Suspend a defined amount of starch (e.g., 100 g, dry basis) in distilled water to create a slurry of 35-40% (w/w).[16] Maintain agitation with an overhead stirrer.
-
pH Adjustment : Place the slurry in a temperature-controlled water bath (e.g., 35°C).[20] Using a calibrated pH meter, slowly add a 3% (w/w) sodium hydroxide (B78521) solution dropwise to adjust the slurry's pH to 8.5.[21]
-
OSA Addition : Slowly add the desired amount of OSA (e.g., 3 g, which is 3% based on the dry starch weight) to the stirring slurry over a period of approximately 2 hours.[16]
-
Reaction Control : Maintain the reaction at a constant temperature (35°C) and pH (8.5) for 2 to 4 hours.[16] The pH will tend to decrease as the anhydride ring opens to form a carboxylic acid, so 3% NaOH must be added continuously to maintain the setpoint.[15]
-
Termination and Neutralization : After the reaction period, terminate the reaction by adjusting the pH of the slurry down to 6.5 with a 3% (w/w) hydrochloric acid solution.[16]
-
Washing and Isolation : Isolate the product by centrifugation. Wash the resulting cake multiple times to remove unreacted reagents and salts. A typical washing sequence is twice with distilled water, followed by twice with 70% aqueous ethanol.[16]
-
Drying : Dry the final product in a convection oven at 40°C for 24 hours. The dried product can then be ground and sieved.[16]
Determination of Degree of Substitution (DS)
The Degree of Substitution (DS) is a critical parameter that defines the average number of hydroxyl groups substituted with OSA moieties per anhydroglucose (B10753087) unit of the polysaccharide. It is commonly determined by an alkali saponification and back-titration method.[22]
Methodology:
-
Accurately weigh about 5 g of the dried OSA-starch into a flask.
-
Add 50 mL of distilled water and stir to suspend the starch.
-
Add 25 mL of a standardized 0.5 M NaOH solution to the suspension.
-
Seal the flask and stir at room temperature for 24 hours to ensure complete saponification of the ester linkages.
-
Using phenolphthalein (B1677637) as an indicator, titrate the excess alkali in the solution with a standardized 0.5 M HCl solution.
-
A blank titration is performed using the native, unmodified starch following the same procedure.
-
The % OSA substitution and DS are calculated using the following equations[22]:
%OSA = [(V_blank - V_sample) × M_HCl × 210.27] / (W_sample × 1000) × 100
DS = (162 × %OSA) / [21027 - (209.27 × %OSA)]
Where:
-
V_blank = Volume of HCl for blank titration (mL)
-
V_sample = Volume of HCl for sample titration (mL)
-
M_HCl = Molarity of HCl solution
-
W_sample = Dry weight of the OSA-starch sample (g)
-
210.27 is the molecular weight of OSA ( g/mol )
-
162 is the molecular weight of an anhydroglucose unit ( g/mol )
-
Safety and Handling
Octenyl succinic anhydride is classified as a substance that causes skin and serious eye irritation.[11][23] It may also cause an allergic skin reaction.[11]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[23][24]
-
Handling : Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[25] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[23]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, alkalis, alcohols, and amines.[11][25]
-
First Aid : In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[11][23]
Conclusion
Octenyl succinic anhydride is a highly reactive and versatile chemical intermediate. Its bifunctional nature, characterized by an electrophilic anhydride ring and a modifiable alkene chain, provides a rich platform for chemical synthesis. The ability of OSA to impart amphiphilic properties to hydrophilic biopolymers has established its importance in the food industry and is driving innovation in advanced pharmaceutical applications, particularly in the design of sophisticated drug delivery systems. A thorough understanding of its reactivity and handling requirements is essential for researchers and scientists aiming to leverage its unique properties for new product development.
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- 20. Impact of Esterification with Octenyl Succinic Anhydride on the Structural Characteristics and Glucose Response in Mice of Wheat Starch [mdpi.com]
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